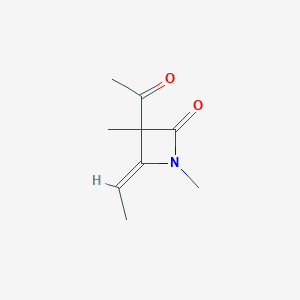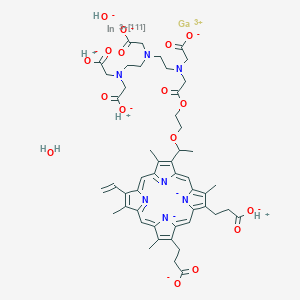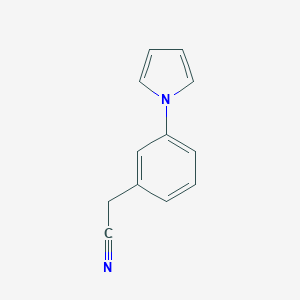
2-(3-Pyrrol-1-ylphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Pyrrol-1-ylphenyl)acetonitrile, also known as PPA, is a chemical compound that has been the subject of much scientific research due to its potential applications in the field of medicine. PPA is a synthetic molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 2-(3-Pyrrol-1-ylphenyl)acetonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. It has also been shown to have antioxidant properties, which may contribute to its ability to inhibit the growth of cancer cells.
Effets Biochimiques Et Physiologiques
2-(3-Pyrrol-1-ylphenyl)acetonitrile has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, modulate the immune system, and reduce inflammation. It has also been shown to have antioxidant properties, which may contribute to its ability to protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Pyrrol-1-ylphenyl)acetonitrile in lab experiments is that it is a synthetic molecule, which means that it can be produced in large quantities and is relatively inexpensive. However, one limitation of using 2-(3-Pyrrol-1-ylphenyl)acetonitrile in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are many potential future directions for research on 2-(3-Pyrrol-1-ylphenyl)acetonitrile. One area of investigation could be to further explore its potential as a cancer treatment, either alone or in combination with other therapies. Another area of research could be to investigate its effects on other diseases, such as autoimmune disorders or neurodegenerative diseases. Additionally, further studies could be conducted to better understand its mechanism of action and to identify any potential side effects or limitations.
Méthodes De Synthèse
2-(3-Pyrrol-1-ylphenyl)acetonitrile can be synthesized through a variety of methods, including the reaction of 3-bromoaniline with acetonitrile in the presence of a palladium catalyst. Other methods of synthesis include the use of other halogenated anilines and the use of different catalysts.
Applications De Recherche Scientifique
2-(3-Pyrrol-1-ylphenyl)acetonitrile has been the subject of much scientific research due to its potential applications in the field of medicine. It has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and the ability to modulate the immune system.
Propriétés
Numéro CAS |
112575-86-7 |
|---|---|
Nom du produit |
2-(3-Pyrrol-1-ylphenyl)acetonitrile |
Formule moléculaire |
C12H10N2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2-(3-pyrrol-1-ylphenyl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c13-7-6-11-4-3-5-12(10-11)14-8-1-2-9-14/h1-5,8-10H,6H2 |
Clé InChI |
NEIWYKAHCCBBEW-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)CC#N |
SMILES canonique |
C1=CN(C=C1)C2=CC=CC(=C2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



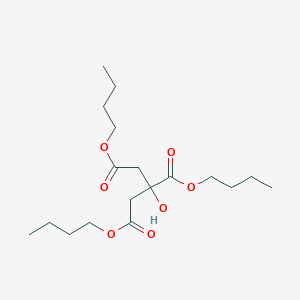
![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)
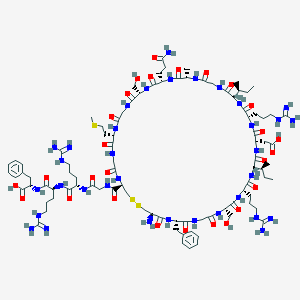
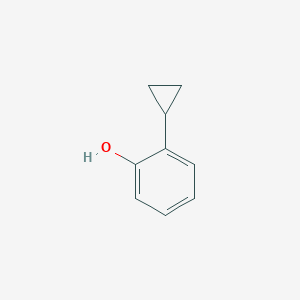
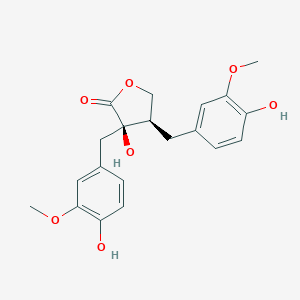
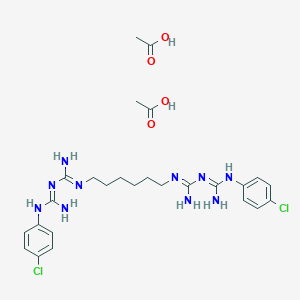
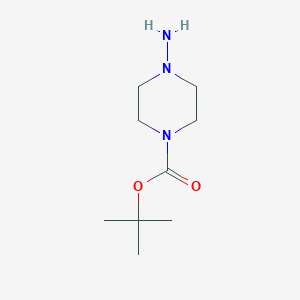
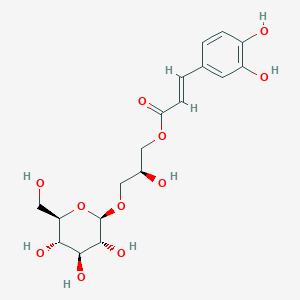

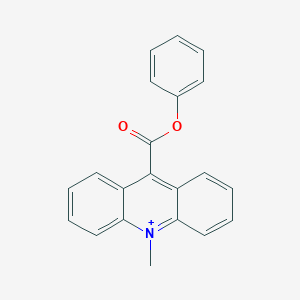

![(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione](/img/structure/B47260.png)
